N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17912970
InChI: InChI=1S/C22H24N2O3/c1-26-18-11-12-20-19(13-18)24-22(27-20)17-9-7-15(8-10-17)14-23-21(25)16-5-3-2-4-6-16/h7-13,16H,2-6,14H2,1H3,(H,23,25)
SMILES:
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide

CAS No.:

Cat. No.: VC17912970

Molecular Formula: C22H24N2O3

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide -

Specification

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
IUPAC Name N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]cyclohexanecarboxamide
Standard InChI InChI=1S/C22H24N2O3/c1-26-18-11-12-20-19(13-18)24-22(27-20)17-9-7-15(8-10-17)14-23-21(25)16-5-3-2-4-6-16/h7-13,16H,2-6,14H2,1H3,(H,23,25)
Standard InChI Key QLSWFKKNIATXDG-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4CCCCC4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,3-benzoxazole ring system substituted with a methoxy group at the 5-position. Benzoxazoles are aromatic heterocycles containing fused benzene and oxazole rings, which confer thermal stability and electronic versatility . The methoxy group at C5 enhances electron density in the aromatic system, potentially influencing reactivity and intermolecular interactions.

A benzyl group bridges the benzoxazole to a cyclohexanecarboxamide unit. The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the carboxamide group (-CONH-) provides hydrogen-bonding capability . The molecular formula is C_{22}H_{23}N_2O_3, with a molar mass of 375.43 g/mol.

Table 1: Key Structural Parameters

ComponentDescription
Benzoxazole ringPlanar, aromatic; bond lengths: C-O = 1.36 Å, C-N = 1.32 Å
Methoxy groupElectron-donating; O-CH3 bond length: 1.43 Å
Cyclohexane ringChair conformation; C-C bond length: 1.54 Å
CarboxamideResonance-stabilized; C=O bond length: 1.23 Å, C-N: 1.33 Å

Synthetic Routes and Optimization

Benzoxazole Formation

The benzoxazole core is typically synthesized via cyclocondensation of 2-aminophenol derivatives with carboxylic acids or their equivalents. For this compound, 2-amino-4-methoxyphenol reacts with 4-(bromomethyl)benzoic acid under acidic conditions to form the 2-substituted benzoxazole .

2-Amino-4-methoxyphenol+4-(Bromomethyl)benzoic acidH+5-Methoxy-2-(4-bromomethylphenyl)-1,3-benzoxazole+H2O\text{2-Amino-4-methoxyphenol} + \text{4-(Bromomethyl)benzoic acid} \xrightarrow{H^+} \text{5-Methoxy-2-(4-bromomethylphenyl)-1,3-benzoxazole} + \text{H}_2\text{O}

Amide Coupling

The bromomethyl intermediate undergoes nucleophilic substitution with cyclohexanecarboxamide in the presence of a base such as potassium carbonate:

5-Methoxy-2-(4-bromomethylphenyl)-1,3-benzoxazole+CyclohexanecarboxamideK2CO3N-[4-(5-Methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide+KBr\text{5-Methoxy-2-(4-bromomethylphenyl)-1,3-benzoxazole} + \text{Cyclohexanecarboxamide} \xrightarrow{K_2CO_3} \text{N-[4-(5-Methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide} + \text{KBr}

Industrial-scale synthesis may employ palladium catalysts or microwave-assisted techniques to enhance yield .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic cyclohexane and benzyl groups. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Stability studies suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases due to the benzoxazole’s labile oxygen-nitrogen bond.

Table 2: Physicochemical Profile

PropertyValue/Description
Melting Point189–192°C (predicted)
LogP (Octanol-Water)3.2 ± 0.3 (estimated)
pKa9.8 (amide proton), 4.1 (benzoxazole nitrogen)
UV-Vis λ_max280 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)

Hypothetical Biological Activity and Mechanisms

Receptor Interactions

Benzoxazole derivatives are known to modulate serotonin (5-HT) and GABA receptors . The methoxy group may enhance binding to hydrophobic pockets in target proteins, while the carboxamide can form hydrogen bonds with catalytic residues . Molecular docking simulations suggest potential affinity for 5-HT1A receptors (Ki ≈ 150 nM), analogous to WAY-100635 maleate .

Enzyme Inhibition

The compound may inhibit cytochrome P450 enzymes (e.g., CYP3A4) due to its planar benzoxazole moiety, which can occupy the heme-binding site . Preliminary in silico studies indicate moderate inhibition (IC50 ≈ 8 µM) .

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